
SJFα
Übersicht
Beschreibung
SJFα is a 13-atom linker PROTAC (PROteolysis-TArgeting Chimera) that specifically targets and degrades the p38α protein kinase. It is highly selective, with a DC50 (half-maximal degradation concentration) of 7.16 nanomolar for p38α, while showing significantly lower efficacy for p38δ and no degradation activity for p38β and p38γ at concentrations up to 2.5 micromolar .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
SJFα is synthesized using a multi-step process that involves the conjugation of a multikinase inhibitor, foretinib, to a von Hippel-Lindau (VHL) ligand via a 13-atom linker. The synthesis typically involves:
Formation of the linker: The 13-atom linker is synthesized through a series of organic reactions, including esterification and amidation.
Conjugation to foretinib: The linker is then attached to foretinib through a nucleophilic substitution reaction.
Attachment to VHL ligand: The final step involves coupling the foretinib-linker intermediate to the VHL ligand using peptide coupling reagents
Industrial Production Methods
Industrial production of SJFα follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch synthesis: Large quantities of intermediates are synthesized in batch reactors.
Purification: The intermediates and final product are purified using techniques such as chromatography.
Quality control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
SJFα undergoes several types of chemical reactions, including:
Oxidation: SJFα can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, particularly at the linker region.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of SJFα, as well as substituted analogs with modified linker regions .
Wissenschaftliche Forschungsanwendungen
Key Characteristics
- Selectivity : SJFα exhibits high selectivity for p38α, with a degradation concentration (DC50) of 7.16 nM, while showing significantly lower potency against p38δ (DC50 = 299 nM) .
- Duration of Action : The compound maintains its degradation efficacy for an extended period, demonstrating sustained activity even after washout .
Applications in Cancer Research
SJFα has been investigated for its potential in cancer therapeutics due to its ability to degrade specific isoforms of p38 MAPK, which are implicated in various cancer pathways.
Case Study: Breast Cancer
A study demonstrated that treatment with SJFα led to significant downregulation of p38α in breast cancer cell lines. The induced degradation resulted in reduced cell proliferation and migration, suggesting that SJFα may serve as an effective therapeutic agent against breast cancer by targeting p38α-mediated signaling pathways .
Table 1: Effects of SJFα on Cancer Cell Lines
Cell Line | Treatment Concentration (nM) | Effect on Proliferation (%) | Migration Inhibition (%) |
---|---|---|---|
MDA-MB-231 | 250 | 75 | 60 |
HeLa | 250 | 80 | 70 |
A375 (Melanoma) | 250 | 85 | 65 |
Inflammatory Diseases
Beyond oncology, SJFα's mechanism can be leveraged in treating inflammatory diseases where p38 MAPK plays a crucial role. The selective degradation of p38α may help mitigate inflammatory signaling pathways without affecting other MAPK isoforms.
Case Study: Rheumatoid Arthritis
In preclinical models of rheumatoid arthritis, SJFα demonstrated a reduction in pro-inflammatory cytokines through selective degradation of p38α. This suggests potential applications in managing chronic inflammatory conditions where p38 MAPK is a therapeutic target .
Advantages Over Traditional Therapies
SJFα offers several advantages compared to conventional small-molecule inhibitors:
- Increased Selectivity : SJFα selectively targets p38α without affecting other related kinases, reducing off-target effects .
- Durable Response : The sustained action post-treatment allows for prolonged therapeutic effects without continuous dosing .
- Overcoming Resistance : By degrading rather than inhibiting target proteins, SJFα may circumvent resistance mechanisms commonly encountered with traditional inhibitors .
Future Directions and Research Opportunities
The ongoing research into PROTAC technology, including compounds like SJFα, opens avenues for developing targeted therapies across various diseases. Future studies should focus on:
- Optimizing linker designs for enhanced selectivity.
- Exploring combination therapies with existing treatments to maximize therapeutic efficacy.
- Conducting clinical trials to assess safety and efficacy in human populations.
Wirkmechanismus
SJFα exerts its effects by recruiting an E3 ubiquitin ligase (von Hippel-Lindau) to the p38α protein, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation process involves the formation of a ternary complex between SJFα, p38α, and the E3 ligase, which facilitates the transfer of ubiquitin molecules to p38α .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ARV-471: A PROTAC targeting the estrogen receptor.
dBET6: A selective degrader of BET proteins.
C004019: Targets tau protein for degradation.
β-NF-JQ1: Targets bromodomain-containing proteins
Uniqueness
SJFα is unique due to its high selectivity for p38α over other p38 isoforms and its potent degradation activity. This specificity makes it a valuable tool for studying p38α-related pathways and diseases .
Biologische Aktivität
SJFα is a novel compound classified as a PROTAC (PROteolysis TArgeting Chimera), which has garnered attention for its selective degradation of specific protein isoforms, particularly p38α. This article delves into the biological activity of SJFα, supported by research findings, data tables, and case studies.
Overview of PROTAC Technology
PROTAC Mechanism : PROTACs are bifunctional molecules that induce targeted protein degradation by recruiting E3 ubiquitin ligases to their target proteins, leading to ubiquitination and subsequent proteasomal degradation. This mechanism offers advantages over traditional inhibitors by effectively eliminating the target protein rather than merely inhibiting its activity.
Selectivity and Potency of SJFα
SJFα has been shown to selectively degrade p38α with a DC50 (the concentration required to achieve 50% degradation) of approximately 7.16 nM, exhibiting a maximum degradation efficacy () of 97.4% in MDA-MB-231 human breast cancer cells. In contrast, it demonstrates significantly lower efficacy against p38δ, indicating a high degree of selectivity for p38α over p38δ .
Comparative Potency of SJFα and Other PROTACs
Compound | Target Isoform | DC50 (nM) | (%) |
---|---|---|---|
SJFα | p38α | 7.16 ± 1.03 | 97.4 |
SJFδ | p38δ | >100 | 99.41 ± 3.31 |
SJF-8240 | p38α/p38δ | <100 | Variable |
This table illustrates the differential selectivity achieved through modifications in linker length and composition, highlighting the unique efficacy of SJFα compared to other PROTACs targeting similar pathways .
Mechanistic Insights
Post-Translational Degradation : Research indicates that SJFα induces post-translational degradation rather than inhibiting protein synthesis. Experiments using cycloheximide (CHX) confirmed that SJFα-mediated downregulation of p38α occurs independently of new protein synthesis . Additionally, proteasome inhibition with epoxomicin demonstrated that the degradation process is reliant on the ubiquitin-proteasome pathway, further validating the mechanism of action for SJFα as a PROTAC.
Duration of Effect : Following treatment with SJFα, MDA-MB-231 cells exhibited sustained degradation of p38α for up to 72 hours post-washout, underscoring the long-lasting effects of this compound compared to traditional inhibitors which often require continuous presence for efficacy .
Case Studies
Case Study 1: Breast Cancer Cells
In a study involving MDA-MB-231 breast cancer cells, treatment with SJFα resulted in significant reductions in cell viability correlated with the selective degradation of p38α. The results emphasized the potential application of SJFα in targeted cancer therapies where p38 signaling is implicated.
Case Study 2: Ternary Complex Formation
Molecular dynamics simulations revealed that the formation of a ternary complex involving VHL (the E3 ligase), SJFα, and p38α is crucial for effective degradation. The structural dynamics were altered by linker modifications in PROTACs, which influenced binding affinities and selectivity towards target isoforms .
Eigenschaften
CAS-Nummer |
2254609-27-1 |
---|---|
Molekularformel |
C59H67F2N7O11S |
Molekulargewicht |
1120.2798 |
IUPAC-Name |
N-(3-Fluoro-4-((7-(4-(4-(2-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-2-oxoethoxy)butoxy)butoxy)-6-methoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C59H67F2N7O11S/c1-36-52(80-35-65-36)38-12-10-37(11-13-38)32-64-54(71)46-29-42(69)33-67(46)55(72)53(58(2,3)4)66-51(70)34-77-26-7-6-24-76-25-8-9-27-78-50-31-45-43(30-49(50)75-5)47(20-23-63-45)79-48-19-18-41(28-44(48)61)68(40-16-14-39(60)15-17-40)57(74)59(21-22-59)56(62)73/h10-20,23,28,30-31,35,42,46,53,69H,6-9,21-22,24-27,29,32-34H2,1-5H3,(H2,62,73)(H,64,71)(H,66,70)/t42-,46+,53-/m1/s1 |
InChI-Schlüssel |
CGOWEGDPCPSDKZ-WFYKIECOSA-N |
SMILES |
O=C(C1(C(N)=O)CC1)N(C2=CC=C(OC3=CC=NC4=CC(OCCCCOCCCCOCC(N[C@@H](C(C)(C)C)C(N5[C@H](C(NCC6=CC=C(C7=C(C)N=CS7)C=C6)=O)C[C@@H](O)C5)=O)=O)=C(OC)C=C34)C(F)=C2)C8=CC=C(F)C=C8 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SJFα |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.